molecular formula C24H22Cl2FN3O3S B12496306 N-(2,3-dichlorophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

N-(2,3-dichlorophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

Cat. No.: B12496306
M. Wt: 522.4 g/mol
InChI Key: OYHXOPYSQGNUQA-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of dichlorophenyl, fluorophenyl, piperazine, and benzenesulfonamide groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the sulfonation of the resulting compound to form the benzenesulfonamide group .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .

Scientific Research Applications

N-(2,3-dichlorophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions with proteins or enzymes.

    Medicine: The compound has potential therapeutic applications, including as an anticonvulsant or antipsychotic agent.

    Industry: It is used in the development of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may bind to neurotransmitter receptors in the brain, altering neuronal signaling and producing therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and benzenesulfonamide-based molecules, such as:

Uniqueness

The uniqueness of N-(2,3-dichlorophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichlorophenyl and fluorophenyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H22Cl2FN3O3S

Molecular Weight

522.4 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C24H22Cl2FN3O3S/c25-19-9-6-12-22(24(19)26)30(34(32,33)18-7-2-1-3-8-18)17-23(31)29-15-13-28(14-16-29)21-11-5-4-10-20(21)27/h1-12H,13-17H2

InChI Key

OYHXOPYSQGNUQA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN(C3=C(C(=CC=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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